N-(2-ethoxyphenyl)prop-2-enamide
Description
N-(2-ethoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 2-ethoxyphenyl group. The ethoxy (-OCH2CH3) substituent on the aromatic ring distinguishes it from other phenylprop-2-enamides, which may bear methoxy (-OCH3), halogens (F, Cl, Br), or electron-withdrawing groups (e.g., trifluoromethyl).
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-9-7-5-6-8-10(9)14-4-2/h3,5-8H,1,4H2,2H3,(H,12,13) |
InChI Key |
OAZDASKNJKQZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the amide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring critically influences lipophilicity, electronic properties, and biological activity. Key comparisons include:
- Ethoxy vs.
- Halogenated Derivatives : Chlorine or bromine substituents (e.g., in and ) improve antimicrobial potency due to electron-withdrawing effects and increased hydrophobicity, albeit with higher cytotoxicity risks .
- Trifluoromethyl Derivatives : These exhibit strong antibacterial activity but may face metabolic stability challenges .
Antimicrobial Activity
- Chlorinated Analogues: 3,4-Dichlorocinnamanilides (e.g., compound 2j in ) show submicromolar activity against Staphylococcus aureus and MRSA, outperforming non-chlorinated derivatives .
- Trifluoromethyl Derivatives : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide () demonstrates potent activity against mycobacterial strains .
- Ethoxyphenyl Derivatives : While direct data is lacking, structurally similar compounds with para-substituted ethoxy groups (e.g., ) are hypothesized to moderate activity due to balanced lipophilicity and steric effects.
Anti-inflammatory Activity
- Methoxy-Substituted Analogues : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () exhibits significant anti-inflammatory effects (IC50: 17.00 μM) . Ethoxy derivatives may show comparable or reduced activity depending on substituent positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
